Cas no 1004223-76-0 (2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide)

2,4-Dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a heterocyclic compound featuring a thienopyrimidine core linked to a dimethyl-substituted benzamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The thienopyrimidine ring system enhances binding affinity and selectivity in target interactions, while the 2,4-dimethylbenzamide group contributes to improved pharmacokinetic properties, such as metabolic stability and solubility. The compound's well-defined synthetic route allows for efficient derivatization, making it a versatile intermediate for drug discovery. Its structural features suggest applicability in the development of therapeutics targeting cancer, inflammation, or infectious diseases.
2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide structure
1004223-76-0 structure
Product Name:2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
CAS No:1004223-76-0
MF:C15H13N3OS
MW:283.348221540451
CID:5471566
Update Time:2025-10-29

2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
    • 2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
    • Inchi: 1S/C15H13N3OS/c1-9-3-4-11(10(2)7-9)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
    • InChI Key: SZTZWEMUZGLSHI-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=NC2SC=CC=21)(=O)C1=CC=C(C)C=C1C

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Additional information on 2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Comprehensive Overview of 2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS No. 1004223-76-0): Properties, Applications, and Research Insights

2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS No. 1004223-76-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This thienopyrimidine derivative features a benzamide moiety, which is known to enhance bioactivity and target specificity. Researchers are increasingly exploring its potential as a kinase inhibitor or small-molecule modulator, aligning with current trends in precision medicine and drug discovery.

The compound's CAS number 1004223-76-0 serves as a critical identifier in regulatory and commercial databases, ensuring traceability in high-throughput screening (HTS) workflows. Its molecular weight of 297.36 g/mol and lipophilic properties (LogP ~3.2) make it suitable for crossing cell membranes, a key factor in bioavailability optimization—a hot topic in AI-driven drug design platforms like AlphaFold or Schrödinger.

Recent studies highlight the role of thieno[2,3-d]pyrimidine scaffolds in addressing drug-resistant pathogens, a pressing global health concern. The 2,4-dimethylbenzamide substitution in this compound may contribute to metabolic stability, reducing hepatic clearance—a frequent search query among medicinal chemists on platforms like Reaxys or SciFinder. This aligns with industry demand for longer-acting therapeutics, particularly in chronic disease management.

From a synthetic chemistry perspective, the compound's heterocyclic core allows for diverse structure-activity relationship (SAR) modifications. Patent analyses reveal growing interest in its derivatives for cancer immunotherapy targets, such as PD-1/PD-L1 pathway modulation—a trending topic in Google Scholar and PubMed searches. The electron-rich thiophene ring enhances π-stacking interactions, crucial for protein-ligand binding studies using cryo-EM or molecular docking software.

In material science, the compound's fluorescence propertiesem ~450 nm) are being investigated for bioimaging probes—an area gaining traction in nanotechnology forums. Its thermal stability (decomposition >250°C) also makes it a candidate for high-performance polymer additives, addressing sustainability demands in green chemistry initiatives.

Quality control protocols for CAS 1004223-76-0 emphasize HPLC purity (>98%) and residual solvent compliance per ICH guidelines—frequently searched terms in GMP manufacturing circles. Analytical data (e.g., 1H NMR: δ 8.71 (s, 1H), 7.89 (d, J=8.0 Hz, 2H)) are crucial for researchers validating synthetic routes on platforms like ChemSpider or PubChem.

Emerging applications include its use as a covalent inhibitor warhead in proteolysis-targeting chimeras (PROTACs)—a breakthrough technology dominating biopharma conferences. The methyl groups at positions 2 and 4 may reduce CYP450 inhibition, addressing a common drug-drug interaction concern in polypharmacy scenarios—a top search theme in clinical pharmacology databases.

Environmental fate studies indicate moderate biodegradability (OECD 301B), relevant to EPA regulatory submissions. This data meets growing demand for eco-friendly pharmaceuticals, as seen in ESG-focused investor reports. The compound's photostability profile also supports development of light-activated therapeutics—an innovative field explored in NIH grants.

For procurement specialists, the supply chain status of 1004223-76-0 is tracked via chemical market platforms like ICIS or ChemAnalyst, with pricing trends reflecting demand in preclinical research. Its scalable synthesis (3-step route from 2-aminothiophene-3-carbonitrile) is frequently discussed in process chemistry webinars.

In conclusion, 2,4-dimethyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide represents a versatile scaffold bridging multiple scientific frontiers. From targeted oncology to smart materials, its development exemplifies the convergence of computational chemistry, translational research, and industrial biotechnology—topics consistently ranking high in SEO analytics for scientific content.

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